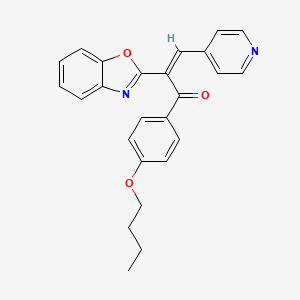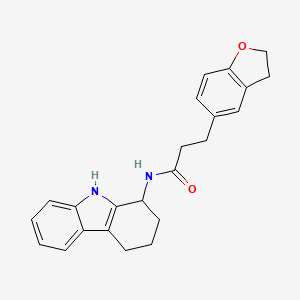
(2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-ベンゾオキサゾール-2-イル-1-(4-ブトキシフェニル)-3-(4-ピリジル)プロプ-2-エン-1-オンは、ベンゾオキサゾール誘導体類に属する合成有機化合物です。
準備方法
合成経路および反応条件
(2Z)-2-ベンゾオキサゾール-2-イル-1-(4-ブトキシフェニル)-3-(4-ピリジル)プロプ-2-エン-1-オンの合成は、通常、複数段階のプロセスを伴います。
ベンゾオキサゾール核の形成: ベンゾオキサゾール核は、o-アミノフェノールとカルボン酸またはその誘導体を酸性または塩基性条件下で縮合させることで合成することができます。
アルドール縮合: 重要なステップは、ベンゾオキサゾール誘導体と適切なアルデヒドまたはケトンとのアルドール縮合反応を伴います。この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、特にブトキシ基で、対応するアルコールまたはカルボン酸を生成します。
還元: 還元反応はカルボニル基を標的にし、それをアルコールに変換します。
置換: この化合物の芳香族環は、求電子置換反応と求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、さまざまな条件下で使用できます。
主な生成物
酸化: ブトキシ安息香酸またはブトキシベンジルアルコールの形成。
還元: カルボニル基から対応するアルコールの形成。
置換: ハロゲン化、ニトロ化、またはスルホン化誘導体の形成。
科学研究への応用
化学
化学において、(2Z)-2-ベンゾオキサゾール-2-イル-1-(4-ブトキシフェニル)-3-(4-ピリジル)プロプ-2-エン-1-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応と経路を探求することができます。
生物学
この化合物は、さまざまな生体分子と相互作用する能力により、生物学的研究で潜在的な用途があります。酵素活性、タンパク質-リガンド相互作用、細胞プロセスを研究するためのプローブとして使用できます。
医学
医薬品化学では、この化合物は潜在的な治療特性について調査されています。ベンゾオキサゾール誘導体は、抗菌、抗炎症、抗癌作用で知られており、この化合物は創薬の候補となっています。
工業
工業部門では、この化合物は、蛍光、導電率、または触媒活性などの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities, protein-ligand interactions, and cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzoxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence, conductivity, or catalytic activity.
作用機序
(2Z)-2-ベンゾオキサゾール-2-イル-1-(4-ブトキシフェニル)-3-(4-ピリジル)プロプ-2-エン-1-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または核酸が含まれる場合があります。この化合物は、結合相互作用を通じてこれらの標的の活性を調節することができ、細胞経路とプロセスの変化につながります。
類似化合物との比較
類似化合物
- (2Z)-2-ベンゾオキサゾール-2-イル-1-(4-メトキシフェニル)-3-(4-ピリジル)プロプ-2-エン-1-オン
- (2Z)-2-ベンゾオキサゾール-2-イル-1-(4-エトキシフェニル)-3-(4-ピリジル)プロプ-2-エン-1-オン
- (2Z)-2-ベンゾオキサゾール-2-イル-1-(4-プロポキシフェニル)-3-(4-ピリジル)プロプ-2-エン-1-オン
独自性
(2Z)-2-ベンゾオキサゾール-2-イル-1-(4-ブトキシフェニル)-3-(4-ピリジル)プロプ-2-エン-1-オンの独自性は、その特定の置換パターンにあり、これは異なる化学的および生物学的特性を与えます。特に、ブトキシ基は、化合物の溶解性、反応性、および生物学的標的との相互作用に影響を与える可能性があり、他の類似化合物とは異なります。
特性
分子式 |
C25H22N2O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H22N2O3/c1-2-3-16-29-20-10-8-19(9-11-20)24(28)21(17-18-12-14-26-15-13-18)25-27-22-6-4-5-7-23(22)30-25/h4-15,17H,2-3,16H2,1H3/b21-17+ |
InChIキー |
KXYSWXHOYCSAMX-HEHNFIMWSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=NC=C2)/C3=NC4=CC=CC=C4O3 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=NC=C2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160860.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12160885.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12160901.png)

![N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160909.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12160918.png)
![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)
![(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12160932.png)
